molecular formula C21H15N5O B2920843 N-(9H-fluoren-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396877-86-3

N-(9H-fluoren-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide

Cat. No.: B2920843
CAS No.: 1396877-86-3
M. Wt: 353.385
InChI Key: GTEGSSUJHXSFSP-UHFFFAOYSA-N
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Description

N-(9H-fluoren-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is a sophisticated chemical reagent designed for research applications, integrating a tetrazole ring system with a 9H-fluorene moiety. The tetrazole functional group is a well-established bioisostere for a carboxylic acid or other planar heterocycles, making it highly valuable in medicinal chemistry for modifying the pharmacokinetic and electronic properties of lead compounds . Tetrazole derivatives are extensively investigated for a broad spectrum of biological activities, including potential antibacterial, anti-inflammatory, anticancer, and anticonvulsant effects . The 9H-fluorene component provides a rigid, polyaromatic structure that can enhance binding interactions in molecular recognition and is also useful in the development of advanced materials . This combination of features makes this compound a versatile building block for researchers. Its primary applications span (1) Pharmaceutical Research , where it serves as a key intermediate in the design and synthesis of novel bioactive molecules; (2) Materials Science , particularly in the construction of metal-organic frameworks (MOFs) and functional polymers, where the tetrazole ring can act as a coordinating ligand for metal ions ; and (3) Agrochemical Development , as an intermediate for creating new active ingredients. This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(9H-fluoren-2-yl)-2-phenyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O/c27-21(20-23-25-26(24-20)17-7-2-1-3-8-17)22-16-10-11-19-15(13-16)12-14-6-4-5-9-18(14)19/h1-11,13H,12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEGSSUJHXSFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=NN(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9H-fluoren-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the following steps:

    Formation of the Fluorene Derivative: The starting material, 9H-fluorene, is first functionalized to introduce the necessary substituents. This can be achieved through various reactions such as halogenation, nitration, or Friedel-Crafts acylation.

    Tetrazole Ring Formation: The next step involves the formation of the tetrazole ring. This can be done by reacting the fluorene derivative with sodium azide and an appropriate electrophile under suitable conditions.

    Coupling with Phenyl Group: The final step involves coupling the tetrazole-fluorene intermediate with a phenyl group. This can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene moiety, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the tetrazole ring, potentially leading to the formation of amine derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, especially at the phenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various organometallic reagents are commonly employed.

Major Products:

    Oxidation: Fluorenone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

Chemistry: N-(9H-fluoren-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving tetrazole-containing enzymes. It can also be used in the development of new biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its tetrazole moiety is known to mimic the carboxylate group in biological systems, making it a valuable scaffold for drug design.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluorene and phenyl groups can further enhance the compound’s binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit enzymes that recognize tetrazole moieties, such as certain proteases and kinases.

    Receptors: It can also interact with receptors that have binding sites for aromatic compounds, potentially modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorenyl and Carboxamide Groups

Fluorenyl Amides with Variable Substituents
  • N-[(Cyclohexylcarbamoyl)(4-nitrophenyl)methyl]-N-(9H-fluoren-2-yl)-3-phenylprop-2-ynamide (5s)
    • Contains a nitro group (electron-withdrawing) and a cyclohexylcarbamoyl substituent.
    • Melting point: 200–203°C; IR peaks at 1631 cm⁻¹ (amide C=O) and 2200 cm⁻¹ (alkyne C≡C) .
  • N-[(Cyclohexylcarbamoyl)(4-methylphenyl)methyl]-N-(9H-fluoren-2-yl)-3-phenylprop-2-ynamide (5t)
    • Features a methyl group (electron-donating) on the phenyl ring.
    • Lower melting point (165–167°C) compared to 5s, highlighting the impact of substituent polarity .
  • N-(5-Chloro-2-hydroxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
    • Shares the tetrazole-carboxamide core but substitutes the fluorenyl group with a chloro-hydroxyphenyl moiety.
    • Molecular weight: 383.71 g/mol; structural similarity in the tetrazole-carboxamide linkage .
Fluorenyl Heterocycles with Alternative Linkages
  • Dimethyl 3-Oxo-4-ethyl-5-(1,3-dithiol-2-ylidene)-6-{N-(9H-fluoren-2-yl)carbamoylimino}[1,2]dithiolo[3,4-b][1,4]thiazine-4',5'-dicarboxylate Replaces the carboxamide with a carbamoylimino group embedded in a dithiolo-thiazine system. Melting point: 240–242°C; characterized by ¹H/¹³C NMR and IR .
  • 3-(5-Chlorofuran-2-yl)-1-(9H-fluoren-2-yl)prop-2-en-1-one (FP01)
    • Contains a chalcone backbone (α,β-unsaturated ketone) instead of tetrazole.
    • Synthesized via Claisen-Schmidt condensation, demonstrating alternative fluorenyl conjugation strategies .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Name Molecular Formula Melting Point (°C) Key IR Peaks (cm⁻¹) Reference
Target Compound C₂₇H₁₉N₅O Not reported Expected: ~1640 (C=O), ~3100 (Ar-H)
N-(9H-fluoren-2-yl)cyclopropanecarboxamide C₁₇H₁₅NO Not reported
5s C₃₇H₃₄N₄O₃ 200–203 1631 (C=O), 2200 (C≡C)
FP01 C₂₀H₁₃ClO₂ Not reported 1655 (C=O), 2926 (C-H)
N-(5-chloro-2-hydroxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide C₁₅H₉ClF₃N₅O₂ Not reported

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 5s) increase melting points due to enhanced intermolecular interactions.
  • Tetrazole derivatives generally exhibit higher thermal stability compared to alkyne-containing analogues (e.g., 5s, 5t) .
Antimicrobial and Antimycobacterial Activity
  • Fluorenyl Prop-2-ynamides (e.g., 5e, 5g) :
    • Demonstrated activity against Mycobacterium tuberculosis (MIC values in µg/mL range) .
Anti-inflammatory and Analgesic Activity
  • Carprofen (2-(9H-fluoren-2-yl)propanoic acid): A clinically used anti-inflammatory agent, highlighting the pharmacological relevance of fluorenyl scaffolds .

Comparison :

  • The tetrazole-carboxamide core may enhance target binding (e.g., enzyme inhibition) compared to simpler amides or ketones.

Biological Activity

N-(9H-fluoren-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is a complex organic compound belonging to the class of tetrazole derivatives. Its distinctive structure, which includes a fluorene moiety and a tetrazole ring, positions it as a significant candidate for various biological applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

1. Chemical Structure and Properties

The chemical formula for this compound is C17H15N5OC_{17}H_{15}N_{5}O. The compound features:

  • Tetrazole Ring : Known for its stability and ability to mimic carboxylic acids in biological systems.
  • Fluorene Moiety : Enhances photophysical properties and may influence binding interactions with biological targets.

The unique combination of these structural elements contributes to the compound's diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

2.1 Enzyme Inhibition

The tetrazole moiety can interact with various enzymes, potentially inhibiting their activity. For example:

  • Proteases and Kinases : The compound has shown inhibitory effects on enzymes that recognize tetrazole structures, which can lead to modulation of signaling pathways involved in cellular processes.

2.2 Receptor Modulation

The compound can bind to receptors that accommodate aromatic compounds, influencing signal transduction pathways. This interaction may be relevant for therapeutic applications targeting specific receptor-mediated processes.

3.1 Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . Although specific data on this compound is limited, its structural similarities suggest potential efficacy in this area.

3.2 Anticancer Potential

The compound's ability to inhibit enzyme activity may extend to cancer therapeutics. Preliminary studies on similar tetrazole compounds have shown promising results in vitro against cancer cell lines . The incorporation of the tetrazole moiety allows these compounds to act as bioisosteres for carboxylic acids, enhancing their interaction with target enzymes involved in cancer progression.

4. Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
N-(9H-fluoren-2-yl)-acetamideLacks tetrazole ringLimited antimicrobial activity
N-(9H-fluoren-2-yl)-2-(2-methylphenoxy)acetamideContains phenoxy groupModerate anti-inflammatory effects
3-(5-phenyl-2H-tetrazol-2-yl)pyridineExhibits multitarget analgesic propertiesStrong analgesic activity

This compound stands out due to the dual presence of the tetrazole and fluorene moieties, which may provide enhanced stability and biological activity compared to other derivatives.

5. Case Studies and Research Findings

Several studies have explored the biological activities of tetrazole derivatives and their mechanisms:

  • Antimicrobial Studies : A series of related tetrazoles were synthesized and tested for antimicrobial activity against various pathogens, revealing structure–activity relationships that inform future drug design .
  • Cancer Research : Investigations into the anticancer properties of tetrazoles have highlighted their potential as inhibitors of key enzymes involved in tumor growth, suggesting pathways for further research on this compound .
  • Biochemical Assays : The compound has been utilized in assays designed to study enzyme-substrate interactions, providing insights into its potential roles in biochemical pathways .

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